An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylfuran-2-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylfuran-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol (CAS No. 35942-94-0), a furan derivative of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, predictive modeling, and established principles of organic chemistry to offer a robust profile. This guide covers plausible synthetic routes, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), key physical properties, and expected reactivity. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan-based molecules.
Introduction: The Chemical Landscape of Furan Derivatives
Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention due to their diverse applications, ranging from building blocks in medicinal chemistry to their role as biofuels.[1] The inherent reactivity of the furan ring, coupled with the ability to introduce a wide array of functional groups, makes these compounds versatile scaffolds for the design of novel molecules with tailored properties. 2-(5-Methylfuran-2-yl)ethanol, the subject of this guide, features a 2,5-disubstituted furan ring with a primary alcohol functionality, suggesting its potential utility as a synthon in organic synthesis and as a precursor for more complex molecular architectures.
dot
Caption: Reduction of 2-acetyl-5-methylfuran to yield the target alcohol.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a protic solvent is compatible with sodium borohydride.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The molar excess of the reducing agent ensures complete conversion of the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess borohydride and the borate ester intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with distilled water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: After filtering to remove the drying agent, concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(5-Methylfuran-2-yl)ethanol.
Synthetic Pathway 2: Grignard Reaction with 5-Methylfurfural
An alternative approach involves the formation of a carbon-carbon bond via a Grignard reaction. This method would utilize 5-methylfurfural and a methyl magnesium halide.
dot
Caption: Grignard reaction of 5-methylfurfural followed by acidic workup.
Experimental Protocol (Proposed):
-
Grignard Reagent Preparation: Prepare methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether or tetrahydrofuran (THF) from methyl bromide and magnesium turnings under strictly anhydrous conditions and an inert atmosphere. [2]2. Aldehyde Addition: Add a solution of 5-methylfurfural (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard reagent (1.1 eq) at 0 °C. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction, Washing, and Drying: Follow the same procedure as outlined in Section 2.1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic and Physical Properties
As direct experimental spectroscopic data for 2-(5-Methylfuran-2-yl)ethanol is not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, most notably (5-methylfuran-2-yl)methanol, and established principles of spectroscopic interpretation. [3]
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Limited solubility in water. |
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.05 | d | 1H | Furan H-3 |
| ~5.90 | d | 1H | Furan H-4 |
| ~3.85 | t | 2H | -CH₂-OH |
| ~2.80 | t | 2H | Furan-CH₂- |
| ~2.25 | s | 3H | -CH₃ |
| ~1.50 (variable) | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Furan C-2 |
| ~151.0 | Furan C-5 |
| ~108.0 | Furan C-3 |
| ~106.0 | Furan C-4 |
| ~61.0 | -CH₂-OH |
| ~32.0 | Furan-CH₂- |
| ~13.5 | -CH₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3120 | Weak | =C-H stretch (furan) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1570 | Medium | C=C stretch (furan ring) |
| ~1030 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Low | [M - CH₃]⁺ |
| 97 | High | [M - C₂H₅O]⁺ |
| 81 | Very High | [Furan-CH₂]⁺ (Benzylic cleavage) |
Reactivity and Stability
The reactivity of 2-(5-Methylfuran-2-yl)ethanol is dictated by the functional groups present: the furan ring and the primary alcohol.
-
Alcohol Reactivity: The primary hydroxyl group is expected to undergo typical alcohol reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the C-3 and C-4 positions. It can also participate in Diels-Alder reactions, acting as the diene. [1]* Stability: Furan derivatives can be sensitive to strong acids, which can lead to polymerization or ring-opening. The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents.
Potential Applications
While specific applications for 2-(5-Methylfuran-2-yl)ethanol have not been extensively documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: As a functionalized heterocyclic building block for the synthesis of more complex drug candidates.
-
Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas, and this compound could be investigated as a potential fragrance or flavor component. [4]* Biofuel Research: As a derivative of biomass-derived furans, it could be explored in the context of advanced biofuels and fuel additives. [5]* Materials Science: As a monomer or precursor for the synthesis of novel polymers and materials with unique properties.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined plausible synthetic routes, predicted spectroscopic and physical properties, and discussed its likely reactivity and potential applications. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and utility of this and related furan derivatives, stimulating further experimental investigation to validate and expand upon the information presented herein.
References
-
PubChem. (n.d.). 2-ethyl-5-methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. Retrieved January 30, 2026, from [Link]
-
LookChem. (n.d.). Cas 67923-07-3, AMINOETHYLAMINOPROPYLSILOXANE-DIMETHYLSILOXANE COPOLYMER. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Methylfurfuryl alcohol. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 5-Methylfurfuryl alcohol. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. Retrieved January 30, 2026, from [Link]
